Chiral Center vs. Achiral Analogs
The target compound contains one asymmetric carbon atom at the chloro(phenyl)methyl methine position, confirmed by the Fluorochem technical datasheet (Asymmetric Atoms = 1) . This stereogenic center is absent in all three closest 1,3,4-oxadiazole comparators: 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9, 0 asymmetric centers), 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6, 0 asymmetric centers), and 2-methyl-5-phenyl-1,3,4-oxadiazole (CAS 4046-03-1, 0 asymmetric centers) . The 1,2,4-oxadiazole regioisomer (CAS 1249972-62-0) also bears a chiral center but on a different heterocyclic scaffold with distinct electronic properties .
| Evidence Dimension | Number of asymmetric carbon atoms (stereogenic centers) |
|---|---|
| Target Compound Data | 1 asymmetric atom (chiral benzylic carbon) |
| Comparator Or Baseline | CAS 3914-42-9: 0 asymmetric atoms; CAS 33575-83-6: 0 asymmetric atoms; CAS 4046-03-1: 0 asymmetric atoms; CAS 1249972-62-0: 1 asymmetric atom (different scaffold) |
| Quantified Difference | Target: 1 vs. Comparators 1–3: 0 (qualitative presence/absence difference); Comparator 4 shares chirality but on 1,2,4-oxadiazole core |
| Conditions | Structural data from vendor technical datasheets (Fluorochem, Chembase, AKSci) |
Why This Matters
The presence of a chiral center enables enantioselective synthesis and potential stereospecific biological interactions that are impossible with the achiral analogs, making this compound uniquely suited for chiral SAR exploration.
- [1] Chembase. 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9). Available at: https://www.chembase.cn (accessed 2026); AKSci. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6). Available at: https://aksci.com (accessed 2026). View Source
- [2] Chembase. 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole (CAS 1249972-62-0), EN300-90308. Available at: https://www.chembase.cn (accessed 2026). View Source
